molecular formula C24H23N5O5 B2997830 5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole CAS No. 1226449-92-8

5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B2997830
CAS RN: 1226449-92-8
M. Wt: 461.478
InChI Key: WZOZXRISAIHINJ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Chemical Reactivity and Biological Properties

The 1,3,4-oxadiazole core, as found in 5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole, exhibits a wide range of pharmacological properties, making it a significant scaffold in the development of new medicinal agents. These compounds are known for their effective binding with various enzymes and receptors in biological systems, facilitating numerous bioactivities due to their structural features, including the presence of pyridine type of nitrogen atoms. This enables the 1,3,4-oxadiazole derivatives to interact through multiple weak interactions, enhancing their therapeutic potential in treating various ailments. The research emphasizes the utility of these compounds across the spectrum of medicinal chemistry, including their roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Synthetic and Transformational Aspects

The synthesis and transformation of compounds containing the 1,3,4-oxadiazole ring, including those with specific functionalizations like 5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole, offer valuable insights into creating more potent and less toxic medicinal agents. These studies contribute to the broader knowledge of generating novel therapeutics through rational design and synthetic strategies. Emphasis on the synthetic utilities and transformational capabilities of such compounds demonstrates their significance in the development of new drugs with enhanced pharmacological activities (Abdurakhmanova et al., 2018).

properties

IUPAC Name

2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-15-5-4-6-17(11-15)25-23(31)16-7-10-21-27-29(24(32)28(21)13-16)14-22(30)26-19-9-8-18(33-2)12-20(19)34-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZXRISAIHINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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